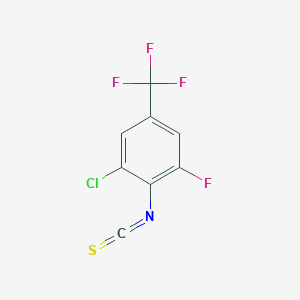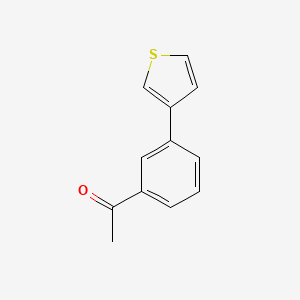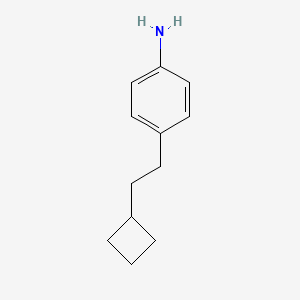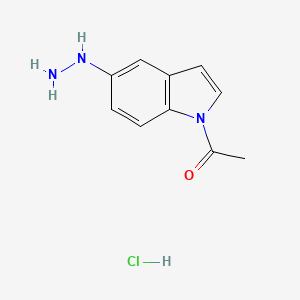
Dihomomethionine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihomomethionine is a sulfur-containing amino acid, specifically a derivative of methionine. It consists of 2-aminohexanoic acid with a methylthio substituent at the 6-position . This compound is notable for its role in the biosynthesis of glucoraphanin, a glucosinolate found in cruciferous vegetables like broccoli, which is associated with various health benefits .
准备方法
Synthetic Routes and Reaction Conditions: Dihomomethionine can be synthesized through metabolic engineering in plants and bacteria. For instance, in Nicotiana benthamiana, the methionine chain elongation pathway is engineered to produce this compound by coexpressing specific genes .
Industrial Production Methods: Industrial production of this compound is still in the research phase, primarily focusing on optimizing metabolic pathways in host organisms like plants and bacteria. The goal is to achieve high yields and purity of the compound for potential commercial applications .
化学反应分析
Types of Reactions: Dihomomethionine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its conversion into other bioactive compounds.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or oxygen in the presence of catalysts.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Substitution reactions often use halogenating agents or nucleophiles.
Major Products: One of the significant products formed from this compound is 4-methylthiobutyl glucosinolate (glucoraphanin), which is further converted into bioactive compounds with health-promoting properties .
科学研究应用
Dihomomethionine has several applications in scientific research:
Biology: Research focuses on its role in plant metabolism and its impact on plant health and defense mechanisms.
Medicine: this compound-derived glucosinolates are investigated for their potential anticancer properties and other health benefits.
Industry: Efforts are underway to produce this compound in large quantities for use in dietary supplements and functional foods
作用机制
Dihomomethionine exerts its effects through its role in the biosynthesis of glucosinolates. The compound undergoes chain elongation and subsequent conversion into glucoraphanin, which is then metabolized into bioactive compounds like sulforaphane. These compounds interact with various molecular targets and pathways, including the activation of detoxification enzymes and modulation of inflammatory responses .
相似化合物的比较
Methionine: The parent compound of dihomomethionine, involved in protein synthesis and methylation reactions.
Homomethionine: Another chain-elongated derivative of methionine, differing by the number of methylene groups.
Glucoraphanin: A direct product of this compound metabolism, known for its health-promoting properties
属性
CAS 编号 |
19179-81-8 |
|---|---|
分子式 |
C7H15NO2S |
分子量 |
177.27 g/mol |
IUPAC 名称 |
2-amino-6-methylsulfanylhexanoic acid |
InChI |
InChI=1S/C7H15NO2S/c1-11-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10) |
InChI 键 |
FBWIRBFZWNIGJC-UHFFFAOYSA-N |
规范 SMILES |
CSCCCCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine](/img/structure/B12077275.png)


![L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)](/img/structure/B12077308.png)



![4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12077331.png)



